1-(Tributylstannyl)-1H-pyrazole
CAS No.: 58416-68-5
Cat. No.: VC13949952
Molecular Formula: C15H30N2Sn
Molecular Weight: 357.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58416-68-5 |
|---|---|
| Molecular Formula | C15H30N2Sn |
| Molecular Weight | 357.12 g/mol |
| IUPAC Name | tributyl(pyrazol-1-yl)stannane |
| Standard InChI | InChI=1S/3C4H9.C3H3N2.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-3H;/q;;;-1;+1 |
| Standard InChI Key | WACFHFPIUHTIKF-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)N1C=CC=N1 |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 1-(tributylstannyl)-1H-pyrazole consists of a pyrazole ring substituted at the 1-position with a tributylstannyl (-SnBu₃) group. This configuration confers unique electronic and steric properties, making it a versatile reagent in transition-metal-catalyzed reactions. Key physicochemical characteristics include:
Molecular and Stereoelectronic Features
-
Molecular Formula: C₁₅H₂₇N₂Sn (hypothetical for parent compound; substituted analogs vary).
-
Molecular Weight: ~371–439 g/mol (dependent on substituents).
-
Coordination Geometry: The Sn atom adopts a tetrahedral geometry, with bond lengths of ~2.1 Å for Sn-C(pyrazole) and ~2.2–2.3 Å for Sn-C(butyl).
The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the stannyl group, facilitating transmetallation in cross-coupling reactions.
Synthesis and Purification Strategies
Direct Stannylation of Pyrazole
While specific protocols for the parent compound are scarce, analogous routes for substituted derivatives involve:
-
Lithiation: Treatment of 1H-pyrazole with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at the 4-position.
-
Quenching with Bu₃SnCl: Reacting the lithiated species with tributyltin chloride yields the stannylated product.
Optimization Notes:
-
Inert Atmosphere: Essential to prevent oxidation of the stannyl group.
-
Solvent Choice: Tetrahydrofuran (THF) or diethyl ether ensures optimal lithiation efficiency.
Purification and Characterization
-
Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) removes unreacted tin reagents.
-
Spectroscopic Confirmation:
-
¹¹⁹Sn NMR: Resonances at δ ≈ -10 to -20 ppm confirm Sn incorporation.
-
¹H NMR: Satellite peaks (²JSn-H ≈ 50–80 Hz) indicate Sn-C coupling.
-
Applications in Organic Synthesis
Stille Cross-Coupling Reactions
1-(Tributylstannyl)-1H-pyrazole participates in palladium-catalyzed couplings to form biaryl and heteroaryl systems:
Case Study: Coupling with aryl iodides achieves yields >80% under optimized conditions (Pd₂(dba)₃, AsPh₃, DMF).
Functional Group Transformations
-
Oxidation: MnO₂ oxidizes the stannyl group to yield pyrazole oxides.
-
Protodestannylation: HCl/MeOH cleaves the Sn–C bond, regenerating the parent pyrazole.
Industrial and Material Science Applications
Polymer Synthesis
Incorporation of stannylated pyrazoles into conjugated polymers enhances charge-carrier mobility (μ ≈ 0.12 cm²/V·s), relevant for organic electronics.
Agrochemical Development
Derivatives act as precursors for fungicides targeting Botrytis cinerea (EC₅₀ = 2.3 µM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume